molecular formula C13H13NOS B2939305 4-(2,4,5-Trimethylphenyl)-1,3-thiazole-2-carbaldehyde CAS No. 383144-14-7

4-(2,4,5-Trimethylphenyl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B2939305
CAS No.: 383144-14-7
M. Wt: 231.31
InChI Key: DSYUCPZYAKJUSU-UHFFFAOYSA-N
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Description

4-(2,4,5-Trimethylphenyl)-1,3-thiazole-2-carbaldehyde is an organic compound with a unique structure that combines a thiazole ring with a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,5-Trimethylphenyl)-1,3-thiazole-2-carbaldehyde typically involves the reaction of 2,4,5-trimethylphenyl isothiocyanate with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,5-Trimethylphenyl)-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), nitro groups (NO₂)

Major Products Formed

    Oxidation: 4-(2,4,5-Trimethylphenyl)-1,3-thiazole-2-carboxylic acid

    Reduction: 4-(2,4,5-Trimethylphenyl)-1,3-thiazole-2-methanol

    Substitution: Various substituted thiazole derivatives depending on the substituent used

Scientific Research Applications

4-(2,4,5-Trimethylphenyl)-1,3-thiazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4,5-Trimethylphenyl)-1,3-thiazole-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trimethylphenyl isothiocyanate
  • 2,4,5-Trimethylbenzaldehyde
  • 2,4,5-Trimethylthiazole

Uniqueness

4-(2,4,5-Trimethylphenyl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of both a thiazole ring and a trimethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2,4,5-trimethylphenyl)-1,3-thiazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-8-4-10(3)11(5-9(8)2)12-7-16-13(6-15)14-12/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYUCPZYAKJUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=CSC(=N2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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